molecular formula C30H32N2O3 B12689768 2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one CAS No. 42961-68-2

2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one

Cat. No.: B12689768
CAS No.: 42961-68-2
M. Wt: 468.6 g/mol
InChI Key: SJULYDGVHRSHBP-UHFFFAOYSA-N
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Description

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of cyclohexylamino and diethylamino groups further adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one.

Chemical Reactions Analysis

Types of Reactions

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one
  • 2’-Dibenzylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one

Uniqueness

2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one stands out due to its unique cyclohexylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

42961-68-2

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

2'-(cyclohexylamino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C30H32N2O3/c1-3-32(4-2)22-15-16-25-28(19-22)34-27-17-14-21(31-20-10-6-5-7-11-20)18-26(27)30(25)24-13-9-8-12-23(24)29(33)35-30/h8-9,12-20,31H,3-7,10-11H2,1-2H3

InChI Key

SJULYDGVHRSHBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6CCCCC6

Origin of Product

United States

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